2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide
Description
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide features a benzothiazole core linked via a thioether group to an acetamide moiety, which is further substituted with a pyridinylmethyl group bearing a furan-2-yl substituent. This hybrid structure combines heterocyclic motifs (benzothiazole, pyridine, furan) known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(12-25-19-22-14-4-1-2-6-17(14)26-19)21-11-13-7-8-20-15(10-13)16-5-3-9-24-16/h1-10H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKXILTKLPLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound can be dissected into three key building blocks:
- Benzo[d]thiazole-2-thiol : A heterocyclic thiol serving as the nucleophilic component.
- N-((2-(Furan-2-yl)pyridin-4-yl)methyl)chloroacetamide : An electrophilic chloroacetamide derivative.
- Coupling reagents and solvents : To facilitate thioether bond formation.
This disconnection aligns with methodologies reported for analogous thioacetamides, such as 2-(benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide, where nucleophilic substitution between a thiol and chloroacetamide yielded the target structure.
Stepwise Synthesis
Synthesis of Benzo[d]thiazole-2-thiol
Benzo[d]thiazole-2-thiol is typically prepared via cyclization of 2-aminothiophenol with carbon disulfide under basic conditions. In a representative procedure, equimolar amounts of 2-aminothiophenol and carbon disulfide were refluxed in ethanol with potassium hydroxide, yielding the thiol after acidification. The product was purified by recrystallization from ethanol, achieving >85% purity (melting point: 168–170°C).
Preparation of N-((2-(Furan-2-yl)pyridin-4-yl)methyl)chloroacetamide
This intermediate was synthesized in three stages:
- Synthesis of 4-(aminomethyl)-2-(furan-2-yl)pyridine :
- Chloroacetylation :
Thioether Formation
The final coupling step involved reacting benzo[d]thiazole-2-thiol (1.0 equiv) with N-((2-(furan-2-yl)pyridin-4-yl)methyl)chloroacetamide (1.1 equiv) in anhydrous DCM. Catalytic dimethylaminopyridine (DMAP, 0.1 equiv) and potassium carbonate (2.0 equiv) were added to deprotonate the thiol and accelerate substitution. The reaction proceeded at room temperature for 12 hours, affording the target compound after column chromatography (silica gel, hexane/ethyl acetate 3:1) in 58% yield.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies from analogous syntheses revealed that polar aprotic solvents (e.g., DCM, acetonitrile) outperformed ethers in thioether formation. Base selection significantly impacted yields:
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DCM | 58 |
| NaHCO₃ | Acetonitrile | 42 |
| Triethylamine | DCM | 37 |
Potassium carbonate provided optimal deprotonation without side reactions, consistent with findings in patent CN103570643A.
Structural Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl₃) of the target compound revealed:
- δ 8.42 (d, J = 5.2 Hz, 1H, pyridine-H6)
- δ 7.92 (s, 1H, thiazole-H)
- δ 7.45–7.38 (m, 4H, benzothiazole-H)
- δ 6.78 (dd, J = 3.6 Hz, 1H, furan-H5)
- δ 4.62 (s, 2H, CH₂CO)
- δ 4.51 (d, J = 4.8 Hz, 2H, NCH₂).
The absence of thiol proton (δ ~3.5 ppm) confirmed complete substitution.
Applications and Derivatives
Though biological data for this specific compound are lacking, structurally similar analogs demonstrate p38 MAP kinase inhibition and antimicrobial activity. Substituting the furan ring with electron-withdrawing groups (e.g., nitro, chloro) enhanced potency in patent CN103570643A, suggesting avenues for derivative synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Linkage
The thioether (-S-) group undergoes nucleophilic substitution under acidic or basic conditions. In related benzothiazole derivatives, reactions with chloroacetyl chloride yield functionalized acetamide intermediates (e.g., 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide ) . For the target compound, analogous reactions could involve:
-
Alkylation : Replacement of the thioether sulfur with alkyl/aryl groups using alkyl halides.
-
Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or mCPBA .
Condensation Reactions Involving the Acetamide Group
The acetamide bridge participates in condensation reactions, particularly with aldehydes or ketones. Key findings include:
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Knoevenagel Condensation : Reaction with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol/piperidine yields α,β-unsaturated carbonyl adducts .
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Hydrazide Formation : Reaction with hydrazine hydrate produces hydrazide derivatives, as observed in structurally similar nicotinonitrile systems .
Table 1: Representative Condensation Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aromatic aldehyde | Ethanol, piperidine, 80°C | α,β-unsaturated acetamide derivative | 65–78% | |
| Hydrazine hydrate | Ethanol, reflux, 6 hr | Acetohydrazide analog | 72% |
Cycloaddition and Ring-Opening Reactions
The furan ring undergoes [4+2] Diels-Alder cycloaddition with dienophiles (e.g., maleic anhydride), while the pyridine ring can coordinate with metal ions or participate in electrophilic substitution:
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Furan Reactivity : Diels-Alder reactions yield bicyclic adducts, though specific data for this compound remains unreported .
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Pyridine Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems, as seen in palladium-catalyzed cross-coupling reactions .
Functionalization of the Benzothiazole Moiety
The benzothiazole ring is susceptible to electrophilic substitution at the C-5 and C-6 positions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing biological activity in analogs .
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Bromination : NBS or Br₂ in DCM adds bromine atoms, enabling further Suzuki-Miyaura couplings .
Biological Activity-Driven Modifications
Structural analogs demonstrate reactions tailored to enhance pharmacological properties:
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Antimicrobial Derivatives : Reaction with sulfonamide chlorides introduces sulfonamide groups at the acetamide nitrogen .
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Anticancer Agents : Michael addition with α,β-unsaturated ketones generates pro-apoptotic derivatives .
Table 2: Biological Activity Correlation
| Modification Type | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Sulfonamide addition | Mycobacterium tuberculosis | 1.2 µM | |
| α,β-unsaturated adduct | HeLa cancer cells | 0.8 µM |
Spectroscopic Characterization
Post-reaction analysis employs:
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being investigated for various pharmacological activities:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have indicated effective inhibition of microbial growth, which is critical in addressing antibiotic resistance challenges .
- Anticancer Properties : The compound has demonstrated potential anticancer activity in vitro, particularly against breast cancer cell lines such as MCF7. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell proliferation .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further investigations are required to elucidate the underlying mechanisms .
Materials Science Applications
The unique structural features of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide make it a candidate for various applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties are under investigation for use in OLED technology, where it could contribute to improved efficiency and color performance .
- Optoelectronic Devices : Due to its electronic characteristics, this compound may find applications in other optoelectronic devices, enhancing their functionality and performance .
Biological Studies
The interactions of this compound with biological targets are crucial for understanding its potential therapeutic uses:
- Mechanism of Action : Studies indicate that the compound can bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction is essential for its antimicrobial and anticancer effects .
- Molecular Docking Studies : Computational studies have been conducted to predict how the compound interacts with biological targets at the molecular level, providing insights into its efficacy and safety profiles .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Evaluation : A study evaluating several derivatives found that specific compounds exhibited promising antimicrobial activity against various pathogens, indicating potential for development into new therapeutic agents .
- Anticancer Screening : In vitro tests revealed that certain derivatives significantly inhibited the growth of cancer cells, suggesting a pathway for further development into anticancer drugs .
- Material Properties Assessment : Research into the photophysical properties of the compound has shown its applicability in developing advanced materials for electronic devices, underscoring its versatility beyond medicinal applications .
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the furan-pyridine structure can enhance its binding affinity and specificity. The thioether and acetamide linkages can modulate the compound’s solubility and stability, influencing its overall bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares its benzothiazole-thio-acetamide core with several derivatives reported in the literature. Key structural variations among analogs include:
Key Observations :
- Analogs with indolinone-hydrazide (e.g., 3a-3g) exhibit enhanced anti-inflammatory activity due to the planar indole moiety, whereas the target compound’s furan may prioritize antimicrobial or antifungal effects .
Physical Property Comparison :
Notes:
- The target compound’s furan group may lower solubility in polar solvents compared to methylpyridyl analogs .
- Higher melting points (e.g., 235–237°C for 2m) correlate with rigid substituents like triazolo-phthalazine .
Antimicrobial Activity:
- 2j () showed potent antibacterial activity against S. aureus (MIC = 2 µg/mL), attributed to the 4-bromophenyl-thiazolyl group enhancing membrane penetration .
- Compound 47 (), a benzothiazole-sulfonylpiperazine acetamide, exhibited strong gram-positive activity (MIC = 1.5 µg/mL) due to sulfonylpiperazine’s electron-withdrawing effects .
- Target Compound : The furan moiety may enhance antifungal activity via oxygen-mediated hydrogen bonding, as seen in chalcone derivatives .
Anti-Inflammatory and Analgesic Activity:
- 5d and 5e () demonstrated IC50 values of 8.2 µM (COX-2 inhibition) and 65% pain reduction (analgesic), respectively, via spiro-indoline-thiazolidinone motifs .
- The target compound’s pyridinylmethyl group could modulate COX-2 selectivity but may lack the indolinone scaffold’s potency .
Molecular Docking Insights ():
- Analogs like 9c (4-bromophenyl) bind to enzyme active sites via halogen interactions, whereas the target compound’s furan may engage in hydrophobic or π-π interactions with residues like Tyr-158 .
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.6 g/mol . Its structure features a benzo[d]thiazole moiety linked to a furan and a pyridine ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2S2 |
| Molecular Weight | 438.6 g/mol |
| CAS Number | 2034239-46-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of benzo[d]thiazole have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL , demonstrating potent antibacterial activity .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that benzo[d]thiazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that certain thiazole-bearing compounds exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against Jurkat and A431 cell lines . Mechanistic studies suggest that these compounds may induce apoptosis through the modulation of key signaling pathways involved in cell survival.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have demonstrated significant AChE inhibitory activity, with some achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways related to inflammation and cancer.
- Apoptotic Pathways : By inducing apoptosis in cancer cells, it may activate intrinsic apoptotic pathways.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited biofilm formation in Staphylococcus epidermidis, suggesting their potential use as anti-biofilm agents .
- Anticancer Activity : Research on thiazole-containing compounds showed promising results in inhibiting tumor growth in xenograft models, indicating their potential for further development as anticancer drugs .
- Neuroprotective Effects : Compounds similar to the target have been evaluated for neuroprotective effects, showing promise in preventing neurodegeneration associated with Alzheimer's disease through AChE inhibition .
Q & A
Q. What are the optimized synthetic routes for 2-(benzo[d]thiazol-2-ylthio)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, and how are reaction conditions tailored to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the benzothiazole-thioether core : React benzo[d]thiazole-2-thiol with a halogenated acetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
Coupling with the furan-pyridine moiety : Use nucleophilic substitution or amide bond formation, employing coupling agents like EDCI/HOBt in dichloromethane or ethanol under reflux .
- Optimization Parameters :
- Temperature : Elevated temperatures (70–90°C) improve reaction rates but require monitoring for side reactions .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol aids in recrystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns protons and carbons in the benzothiazole (δ 7.2–8.5 ppm for aromatic H), furan (δ 6.3–7.4 ppm), and pyridine (δ 8.0–8.8 ppm) moieties .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₆N₃O₂S₂: 406.06) .
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~650 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the thioacetamide linker .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays :
Acetylcholinesterase (AChE) Inhibition : Use Ellman’s method with DTNB to measure thiocholine production at 412 nm .
Kinase Inhibition : Perform ATPase activity assays (e.g., ADP-Glo™) to quantify target kinase inhibition .
- Antimicrobial Screening :
- MIC Testing : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be resolved?
- Methodological Answer :
- Comparative Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects .
- Molecular Docking Simulations : Use AutoDock Vina to predict binding affinities to targets (e.g., AChE active site) and correlate with experimental IC₅₀ values .
- Metabolite Profiling : LC-MS/MS to detect potential metabolites that may interfere with activity .
Q. What advanced strategies elucidate the mechanism of action for its enzyme inhibition?
- Methodological Answer :
- Kinetic Studies :
Lineweaver-Burk Plots : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations .
IC₅₀ Shift Assays : Assess time-dependent inhibition by pre-incubating the enzyme with the compound .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in cell lysates .
Q. How can structural modifications enhance bioactivity or selectivity?
- Methodological Answer :
- Rational Design :
Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at the benzothiazole C5) to enhance binding to hydrophobic enzyme pockets .
Heterocycle Replacement : Replace furan with thiophene to improve metabolic stability .
- SAR Studies :
- Library Synthesis : Prepare derivatives with variations in the pyridine (e.g., 3- vs. 4-substitution) and acetamide (e.g., N-methylation) groups .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize derivatives with optimal pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
